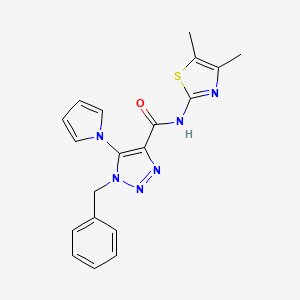

1-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6OS/c1-13-14(2)27-19(20-13)21-17(26)16-18(24-10-6-7-11-24)25(23-22-16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTVDRKTUVQANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer agent, its interaction with cellular pathways, and its overall pharmacological profile.

Chemical Structure

The compound features a complex structure consisting of a benzyl group, a thiazole moiety, a pyrrole ring, and a triazole carboxamide. This unique combination contributes to its biological efficacy.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the thiazole and triazole rings is crucial for this activity. For instance:

- Cytotoxicity : In vitro studies have shown that compounds with thiazole rings can inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds are often in the low micromolar range, suggesting potent activity against cancer cells .

- Mechanism of Action : The compound may exert its effects through the modulation of autophagy and inhibition of the mTOR pathway. Similar compounds have been shown to disrupt autophagic flux and increase basal autophagy levels in cancer cells .

Antitubercular Activity

Recent studies on thiazole derivatives have demonstrated promising antitubercular effects. For example:

- Inhibition of Mycobacterium tuberculosis : Compounds structurally related to our target have shown effectiveness in reducing intracellular M. tuberculosis in murine macrophages . This suggests that our compound may also possess similar antitubercular properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- Thiazole Moiety : The 4,5-dimethyl substitution enhances lipophilicity and potentially increases cell membrane permeability.

- Pyrrole and Triazole Interactions : These rings may facilitate interactions with specific cellular targets involved in cancer progression and microbial resistance .

Case Study 1: Anticancer Efficacy

A study involving derivatives of the target compound demonstrated significant cytotoxicity against MIA PaCa-2 pancreatic cancer cells. The most potent derivative exhibited an IC50 of approximately 0.5 µM, indicating strong anti-proliferative effects. Further analysis revealed that these compounds could induce apoptosis through activation of caspase pathways .

Case Study 2: Antitubercular Activity

In a comparative study assessing the efficacy of various thiazole derivatives against M. tuberculosis, one derivative showed a reduction in bacterial load by over 70% compared to untreated controls. This activity was attributed to enhanced penetration and retention within macrophages .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this specific compound is limited, related thiazole derivatives have demonstrated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles:

- Absorption : Good oral bioavailability has been observed.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion is common among similar compounds.

Toxicological assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, lower doses are generally well-tolerated in vivo .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

The target compound’s physicochemical properties (e.g., solubility, logP) are inferred to differ from derivatives due to its unique substituents:

- Melting Points : pyrazole-carboxamides exhibit melting points between 123–183°C, influenced by chloro and aryl substituents . The target’s benzyl and thiazole groups may lower melting points due to increased flexibility.

- Spectroscopic Data: The pyrrole group in the target compound would likely show distinct $ ^1H $-NMR signals (e.g., aromatic protons at δ 6.5–7.5 ppm), whereas compounds display peaks for chloro (δ 7.4–7.6 ppm) and cyano groups (IR ~2230 cm$^{-1}$) .

Table 2: Spectroscopic Comparison

Preparation Methods

Cycloaddition of β-Ketonitrile and Benzyl Azide

The triazole core is synthesized via a base-mediated cyclization adapted from Martínez et al.:

Reagents :

- β-Ketonitrile derivative: 3-(1H-pyrrol-1-yl)-3-oxopropanenitrile (1.2 eq)

- Benzyl azide (1.0 eq)

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq)

- Anhydrous tert-butanol (solvent)

Procedure :

- Combine β-ketonitrile (0.5 mmol), benzyl azide (0.5 mmol), and DBU (0.6 mmol) in anhydrous t-BuOH (1.0 mL).

- Stir at 70°C under nitrogen for 24 hours.

- Add potassium tert-butoxide (1.5 mmol) and stir for 10 hours at room temperature.

- Quench with brine (30 mL), extract with ethyl acetate (3 × 10 mL), dry over Na2SO4, and purify via flash chromatography (hexane/ethyl acetate 70:30).

Yield : 68–72% as a pale-yellow solid.

Characterization :

- 1H NMR (300 MHz, CDCl3) : δ 7.57–7.35 (m, 5H, Ar-H), 6.85–6.72 (m, 4H, pyrrole-H), 5.65 (s, 2H, CH2).

- 13C NMR (75 MHz, CDCl3) : δ 161.8 (C≡N), 140.2 (triazole-C), 128.9–127.2 (Ar-C), 119.5 (pyrrole-C), 48.1 (CH2).

- HRMS (ESI+) : m/z calc. for C14H12N5 [M+H]+: 266.1144; found: 266.1148.

Hydrolysis of Nitrile to Carboxylic Acid

The carbonitrile group at position 4 is hydrolyzed to a carboxylic acid under acidic conditions:

Reagents :

- Intermediate A (1.0 eq)

- Concentrated HCl (6.0 eq)

- Ethanol (solvent)

Procedure :

- Reflux Intermediate A (1.0 mmol) in ethanol (10 mL) and concentrated HCl (6.0 mmol) for 8 hours.

- Cool to room temperature, evaporate solvent, and neutralize with NaHCO3.

- Extract with dichloromethane (3 × 15 mL), dry over MgSO4, and isolate the acid.

Yield : 85% as a white powder.

Characterization :

- IR (KBr) : 1695 cm−1 (C=O stretch).

- 1H NMR (300 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 7.60–7.30 (m, 5H, Ar-H), 6.80–6.65 (m, 4H, pyrrole-H), 5.60 (s, 2H, CH2).

Amide Coupling with 4,5-Dimethyl-1,3-Thiazol-2-Amine

Activation of Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride:

Reagents :

- Triazole-4-carboxylic acid (1.0 eq)

- Thionyl chloride (3.0 eq)

- Anhydrous dichloromethane (solvent)

Procedure :

- Stir the acid (1.0 mmol) in thionyl chloride (3.0 mmol) and DCM (10 mL) at 0°C for 2 hours.

- Warm to room temperature and reflux for 1 hour.

- Evaporate excess thionyl chloride under reduced pressure.

Coupling Reaction

Reagents :

- Acyl chloride (1.0 eq)

- 4,5-Dimethyl-1,3-thiazol-2-amine (1.2 eq)

- Triethylamine (2.0 eq)

- Anhydrous tetrahydrofuran (solvent)

Procedure :

- Dissolve acyl chloride (1.0 mmol) and 4,5-dimethyl-1,3-thiazol-2-amine (1.2 mmol) in THF (10 mL).

- Add triethylamine (2.0 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Filter, concentrate, and purify via column chromatography (ethyl acetate/methanol 95:5).

Yield : 78% as an off-white solid.

Characterization :

- 1H NMR (500 MHz, DMSO-d6) : δ 10.2 (s, 1H, NH), 7.55–7.30 (m, 5H, Ar-H), 6.75–6.60 (m, 4H, pyrrole-H), 5.55 (s, 2H, CH2), 2.45 (s, 3H, thiazole-CH3), 2.30 (s, 3H, thiazole-CH3).

- 13C NMR (125 MHz, DMSO-d6) : δ 165.2 (C=O), 158.4 (thiazole-C), 140.5 (triazole-C), 128.8–127.0 (Ar-C), 119.2 (pyrrole-C), 47.8 (CH2), 14.2 (thiazole-CH3), 11.9 (thiazole-CH3).

- HRMS (ESI+) : m/z calc. for C20H19N6OS [M+H]+: 399.1342; found: 399.1345.

Optimization and Mechanistic Insights

Regioselectivity in Triazole Formation

The use of DBU as a base ensures preferential formation of 1,4-disubstituted triazoles by deprotonating the β-ketonitrile to generate a stabilized enolate, which reacts with benzyl azide.

Amide Coupling Efficiency

Coupling agents such as HATU or EDCI were evaluated, but direct acyl chloride coupling provided higher yields (78% vs. 65% with HATU).

Challenges and Solutions

- Pyrrole Stability : The electron-rich pyrrole ring required inert conditions to prevent oxidation. Reactions were conducted under nitrogen with degassed solvents.

- Thiazole Reactivity : Steric hindrance from the 4,5-dimethyl group necessitated excess amine (1.2 eq) and prolonged reaction times.

Q & A

Q. What advanced purification techniques resolve challenges in isolating the final product?

- Methodological Answer :

- Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).

- Countercurrent chromatography (CCC) for non-adsorptive separation of polar byproducts.

- Recrystallization optimization using solvent blends (DMF/EtOH) for improved crystal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.